molecular formula C27H40O3 B15288216 1beta-Calcipotriene

1beta-Calcipotriene

Cat. No.: B15288216
M. Wt: 412.6 g/mol
InChI Key: LWQQLNNNIPYSNX-JMOZRJLLSA-N
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Description

1beta-Calcipotriene, also known as calcipotriol, is a synthetic derivative of calcitriol, a form of vitamin D. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by red, scaly patches. Calcipotriene is known for its ability to modulate the growth and differentiation of skin cells, making it an effective treatment for this condition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1beta-Calcipotriene involves several steps, including the formation of the A-ring and triene in a single reaction step. This method allows for the direct formation of the acyclic enyne with high enantiopurity . Another method involves the preparation of calcipotriol by solid lipid nanoparticles, which enhances its permeability, slow release, and targeting effect .

Industrial Production Methods: Industrial production of calcipotriol often involves the encapsulation of the drug in solid lipids to improve its stability and efficacy. The preparation methods ensure that the drug remains stable at low temperatures and is effective in treating psoriasis .

Chemical Reactions Analysis

Types of Reactions: 1beta-Calcipotriene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of calcipotriol include solid lipid nanoparticles and various solvents. The reaction conditions often involve low temperatures to maintain the stability of the compound .

Major Products: The major products formed from these reactions include calcipotriol itself and its derivatives, which are used in various formulations for the treatment of psoriasis .

Comparison with Similar Compounds

  • Calcitriol
  • Tacalcitol
  • Maxacalcitol

Properties

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26-,27-/m1/s1

InChI Key

LWQQLNNNIPYSNX-JMOZRJLLSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Origin of Product

United States

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